N-(2-ethoxyphenyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, a morpholine-4-sulfonyl group, and a phenoxyacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-ethoxyphenylamine: This can be achieved through the ethoxylation of aniline.
Synthesis of 2-methyl-4-(morpholine-4-sulfonyl)phenol:
Formation of the phenoxyacetamide moiety: This step includes the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid to form the phenoxyacetamide intermediate.
Coupling reaction: Finally, the 2-ethoxyphenylamine is coupled with the phenoxyacetamide intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: shares similarities with other sulfonyl-containing phenoxyacetamides.
N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(PIPERIDINE-4-SULFONYL)PHENOXY]ACETAMIDE: Similar structure but with a piperidine group instead of a morpholine group.
Uniqueness
The uniqueness of N-(2-ETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O6S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O6S/c1-3-28-20-7-5-4-6-18(20)22-21(24)15-29-19-9-8-17(14-16(19)2)30(25,26)23-10-12-27-13-11-23/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
PAGUANGYXHUDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
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